N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethylbenzamide
Description
N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethylbenzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 3,4-dimethylphenyl group at position 3. The oxadiazole ring is further linked to a benzamide moiety bearing another 3,4-dimethylphenyl group. This structure combines the electron-deficient oxadiazole ring with aromatic substituents, which are known to influence biological activity and physicochemical properties such as solubility and metabolic stability .
Properties
IUPAC Name |
N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-11-5-7-15(9-13(11)3)17(23)20-19-22-21-18(24-19)16-8-6-12(2)14(4)10-16/h5-10H,1-4H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNNAXBQSXIKKNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=C(C=C3)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethylbenzamide is a compound that has attracted attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its oxadiazole ring and dimethyl-substituted benzamide structure. Its molecular formula is with a molecular weight of approximately 306.36 g/mol. The presence of the oxadiazole moiety is significant as it enhances the compound's reactivity and biological interactions.
Synthesis Methods
The synthesis of this compound generally involves the following steps:
- Formation of the Oxadiazole Ring : This can be achieved by reacting an aryl hydrazine with a carboxylic acid derivative.
- Cyclization : The reaction typically requires a base such as triethylamine under reflux conditions.
- Purification : The final product is purified through recrystallization or chromatography.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer properties. It has been shown to inhibit tubulin polymerization, disrupting the microtubule network essential for cell division. This mechanism suggests potential applications in cancer therapy.
Table 1: Summary of Biological Activity Findings
Antimicrobial Activity
In vitro studies have demonstrated that the compound exhibits varying degrees of inhibition against several bacterial strains. These findings highlight its potential as an antimicrobial agent.
Case Studies
- Study on Anticancer Efficacy : A study conducted on cancer cell lines showed that this compound significantly reduced cell viability at micromolar concentrations. The study utilized assays such as MTT and flow cytometry to assess cytotoxic effects and apoptosis induction.
- Antimicrobial Screening : Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results indicated that it displayed effective inhibition at specific concentrations, suggesting its potential use in developing new antibiotics.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table highlights key structural and functional differences between N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethylbenzamide and analogous compounds:
Key Observations
Compounds with sulfonyl or sulfanyl linkages (e.g., 7h in ) exhibit distinct hydrogen-bonding capabilities, which correlate with antimicrobial activity . The absence of such groups in the target compound may shift its biological profile toward anticancer activity.
Thermal Stability :
- Analogs with rigid substituents (e.g., 7h in ) show higher melting points (149–199°C), whereas flexible side chains (e.g., 5i in ) result in oily forms. The target compound’s benzamide moiety likely confers intermediate stability .
Synthetic Accessibility :
- The target compound shares synthetic pathways with derivatives in and , which utilize condensation reactions between acyl hydrazides and carboxylic acids. However, the dimethylphenyl groups may require regioselective protection/deprotection steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
